Cas no 96644-05-2 (3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one)

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one structure
96644-05-2 structure
Nome del prodotto:3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Numero CAS:96644-05-2
MF:C15H9BrO3
MW:317.134163618088
MDL:MFCD01235529
CID:751358
PubChem ID:5398367

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one, 3-(4-bromophenyl)-7-hydroxy-
    • 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one(SALTDATA: FREE)
    • 3-(4-bromophenyl)-7-hydroxychromen-4-one
    • 4'-bromo-7-hydroxylisoflavone
    • 7-hydroxy-4'-bromoisoflavone
    • 3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one (ACI)
    • SR-01000417044
    • 3-(4-bromophenyl)-7-hydroxy-chromen-4-one
    • MFCD01235529
    • NGCRKXKWFTUSKG-UHFFFAOYSA-N
    • AS-42777
    • DTXSID70419862
    • EU-0036551
    • AKOS BBS-00006060
    • CS-0268094
    • 96644-05-2
    • WDA64405
    • IDI1_008641
    • SR-01000417044-1
    • Z57604386
    • F0196-0669
    • HMS1413D04
    • IFLab1_000422
    • VU0088448-2
    • AKOS000270915
    • SY237384
    • DS-013830
    • BBL034809
    • 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one
    • STK888283
    • SCHEMBL2549643
    • 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
    • MDL: MFCD01235529
    • Inchi: 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
    • Chiave InChI: NGCRKXKWFTUSKG-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(=CC(=CC=2)O)OC=C1C1C=CC(Br)=CC=1

Proprietà calcolate

  • Massa esatta: 315.97400
  • Massa monoisotopica: 315.97351g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 1
  • Complessità: 385
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5Ų
  • XLogP3: 3.5

Proprietà sperimentali

  • PSA: 50.44000
  • LogP: 3.92810

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Informazioni sulla sicurezza

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Dati doganali

  • CODICE SA:2914700090
  • Dati doganali:

    Codice doganale cinese:

    2914700090

    Panoramica:

    2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y16235-250mg
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 95%
250mg
¥842.0 2024-07-18
Life Chemicals
F0196-0669-1mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0196-0669-20μmol
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0196-0669-25mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0196-0669-30mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
30mg
$119.0 2023-05-17
TRC
B699886-1mg
3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one
96644-05-2
1mg
$ 190.00 2023-04-18
Alichem
A019125192-1g
3-(4-Bromophenyl)-7-hydroxy-4h-chromen-4-one
96644-05-2 95%
1g
$347.00 2023-08-31
Life Chemicals
F0196-0669-4mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
4mg
$66.0 2023-05-17
eNovation Chemicals LLC
Y1190846-1g
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 95%
1g
$385 2024-07-20
Life Chemicals
F0196-0669-5mg
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
96644-05-2 90%+
5mg
$69.0 2023-05-17

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Synthetic analogs of natural isoflavones
Khilya, V. P.; Luk'yanchikov, M. S.; Kazakov, A. L.; Gorbulenko, N. V., Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1984, 50(12), 1301-6

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Methanesulfonyl chloride Solvents: Dimethylformamide ;  1 h, 50 - 55 °C; 1.5 h, 75 - 80 °C
Riferimento
Synthesis, anisotropic behavior and structural changes in some para-substituted isoflavones: 4'-substituted-7-(4''-decyloxybenzoyloxy)-4H-1-benzopyran-4-ones
Yeap, Guan-Yeow; Yam, Wan-Sinn; Chang, Wen-Sheng; Gorecka, Ewa; Takeuchi, Daisuke; et al, Phase Transitions, 2011, 84(3), 256-268

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  55 °C
1.2 Reagents: Methanesulfonyl chloride ;  1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ;  cooled
Riferimento
Synthesis and structural study on heterocyclic compounds 7-decanoyloxy-3-(4'-substituted phenyl)-4H-1-benzopyran-4-ones: Crystal structure of 7-decanoyloxy-3-(4'-methylphenyl)-4H-1-benzopyran-4-one
Yeap, Guan-Yeow; Yam, Wan-Sinn; Dominiak, Paulina; Ito, Masato M., Journal of Molecular Structure, 2010, 967(1-3), 25-33

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  90 min, rt → 85 °C; 85 °C → 10 °C
1.2 Reagents: Phosphorus oxychloride ;  rt; 18 h, reflux
Riferimento
"One pot" synthesis of isoflavone
Li, Jie, Jiangsu Huagong, 2007, 35(2), 38-39

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Morpholine Solvents: Isopropanol ;  7 h, 80 °C
1.3 Solvents: Methanol ;  30 min, 50 °C
Riferimento
Compounds useful for the inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2) and modulating alcohol consumption, dependence and abuse
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: (T-4)-Tribromo[1,1′-oxybis[ethane]]boron ;  4 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ;  10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Riferimento
Synthesis of diaminobutoxy-substituted isoflavonoids and derivatives as mitochondrial complex I inhibitors for cancer treatment
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ;  20 min, rt
1.3 Reagents: Boron trifluoride etherate ;  40 min, rt; rt → 50 °C
1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ;  20 min, 50 °C; 2 h, 50 °C → 110 °C
Riferimento
Antiinflammatory isoflavones and analogues
, United States, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethyl orthoformate Catalysts: Piperidine Solvents: Pyridine
Riferimento
Chemistry of isoflavone heteroanalogs. 10. Synthesis of pyrimidines by recyclization of isoflavones and their heteroanalogs
Khilya, V. P.; Kornilov, M. Yu.; Gorbulenko, N. V.; Golubushina, G. M.; Kovtun, E. N.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (11), 1542-50

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  55 °C
1.2 Reagents: Methanesulfonyl chloride ;  1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ;  cooled
Riferimento
Synthesis, thermal stabilities, and anisotropic properties of some new isoflavone-based esters 7-decanoyloxy-3-(4'-substitutedphenyl)-4H-1-benzopyran-4-ones
Yeap, Guan-Yeow; Yam, Wan-Sinn; Takeuchi, Daisuke; Osakada, Kohtaro; Gorecka, Ewa; et al, Liquid Crystals, 2008, 35(3), 315-323

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  2 h, rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ;  10 min, rt; 3 - 5 h, rt → 110 °C
Riferimento
Development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones, a new class of fluorescent scaffolds for biological imaging
Miao, Jianzhuang; Cui, Huaqing; Jin, Jing; Lai, Fangfang; Wen, Hui; et al, Chemical Communications (Cambridge, 2015, 51(5), 881-884

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ;  90 min, rt → 85 °C; 30 min, 90 °C
1.2 Reagents: Phosphorus pentachloride ;  20 h, 60 °C; 1 h, rt
Riferimento
Preparation of 3,4-diarylpyrazoles as inhibitors of heat shock protein 90 (HSP90) and their use in the therapy of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
Riferimento
Anti-viral compounds that activate the RIG-I pathway and innate immunity
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ;  1 h, 55 °C; 24 h, 80 °C
Riferimento
Synthesis of structurally diverse biflavonoids
Sum, Tze Jing; Sum, Tze Han; Galloway, Warren R. J. D.; Twigg, David G.; Ciardiello, Joe J.; et al, Tetrahedron, 2018, 74(38), 5089-5101

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  4 h, 70 - 75 °C
1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ;  1.5 h, 75 - 80 °C
Riferimento
New para-substituted non-symmetric isoflavones for their fast photo-switching ability: Synthesis and their liquid crystal characterization
Yuvaraj, A. R.; Yam, Wan Sinn; Chan, Tze Nee; Goh, Yit Peng; Hegde, Gurumurthy, Spectrochimica Acta, 2015, (2015), 1115-1122

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Pyridine ,  Piperidine Solvents: Pyridine ,  Triethyl orthoformate
Riferimento
Synthesis of analogs of natural isoflavones via 2,4-dihydroxydeoxybenzoins
Luk'yanchikov, M. S.; Khilya, V. P.; Kazakov, A. A., Khimiya Prirodnykh Soedinenii, 1985, (6), 781-4

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ;  rt; rt → 50 °C
1.2 Solvents: Dimethylformamide ;  50 °C; 1 h, 50 °C → 100 °C
Riferimento
Novel Daidzein Analogs and Their in Vitro Anti-Influenza Activities
Chung, Shu-Ting; Huang, Yi-Ting; Hsiung, Hsin-Yi; Huang, Wen-Hsin; Yao, Chen-Wen; et al, Chemistry & Biodiversity, 2015, 12(4), 685-696

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  5 h, 80 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ;  7 h, 80 °C
Riferimento
Synthesis of daidzin analogues as potential agents for alcohol abuse
Gao, Guang-Yao; Li, Dian-Jun; Keung, Wing Ming, Bioorganic & Medicinal Chemistry, 2003, 11(18), 4069-4081

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Methanesulfonyl chloride Solvents: Dimethylformamide
Riferimento
Studies on synthesis and antitumor activities of soybean isoflavones and their derivatives
Liu, Peng; Chang, Junbio; Chen, Rongfeng; Xie, Jingxi; Wang, Qiang, Yaoxue Xuebao, 2000, 35(8), 583-586

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Raw materials

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96644-05-2)3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
A1035344
Purezza:99%
Quantità:1g
Prezzo ($):340.0